Copper and platinum are two significant transition metals that exhibit unique properties and applications in various fields, particularly in catalysis and materials science. The combination of these metals, often referred to as copper-platinum compounds, has garnered attention due to their enhanced catalytic properties and potential applications in electrochemistry and sensor technology.
Copper is a widely available metal, known for its excellent electrical conductivity and malleability. Platinum, on the other hand, is a rare and precious metal valued for its catalytic properties and resistance to corrosion. The interaction between copper and platinum can lead to the formation of various compounds and alloys that leverage the strengths of both metals.
Copper-platinum compounds can be classified based on their structural forms, such as nanoparticles, alloys, or complexes. These classifications often denote their synthesis methods and intended applications.
The synthesis of copper-platinum compounds can be achieved through several methods:
The choice of synthesis method significantly impacts the morphology, size, and distribution of the resulting copper-platinum compounds. For instance, co-reduction methods typically yield nanoparticles with high surface area and catalytic activity due to their unique structural features.
Copper-platinum compounds can exhibit various structural forms depending on their synthesis method. The most common forms include:
Characterization techniques such as X-ray diffraction (XRD), transmission electron microscopy (TEM), and scanning electron microscopy (SEM) are frequently employed to analyze the structural properties of these compounds. For example, XRD patterns can reveal information about crystallinity and phase purity, while TEM can provide insights into particle size and morphology.
Copper-platinum compounds are involved in various chemical reactions, particularly in catalysis:
The effectiveness of copper-platinum catalysts in these reactions can be attributed to their unique electronic properties and the synergistic effects arising from the interaction between the two metals.
The mechanism by which copper-platinum compounds facilitate reactions often involves:
Kinetic studies often demonstrate that copper-platinum catalysts exhibit higher turnover frequencies compared to pure platinum catalysts alone, indicating improved efficiency in catalysis.
Relevant analyses such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) provide insights into the thermal stability of these compounds under various conditions .
Copper-platinum compounds find applications across several domains:
Galvanic replacement (GR) leverages redox potential differences between metals to create precisely structured bimetallic systems. This spontaneous process drives the deposition of Pt atoms onto Cu templates via the reaction: 2Cu + [PtCl₆]²⁻ → Pt + 2Cu²⁺ + 6Cl⁻. Recent advances demonstrate that ethylene glycol solvents prevent Cu oxidation during GR, enabling atomic dispersion of Pt on polyhedral Cu nanoparticles. The resulting single-atom alloys (SAAs) feature isolated Pt atoms coordinated within Cu matrices, confirmed by HAADF-STEM and EXAFS analysis showing exclusive Pt-Cu coordination at 2.60 Å with no Pt-Pd clustering [2] [8].
Critical GR parameters include:
SAAs exhibit exceptional CO₂ reduction performance, with Pd₁Cu systems achieving 25% CH₄ and 33% C₂H₄ faradaic efficiency at -1.1 V vs RHE. This represents a 4-fold increase in CH₄ selectivity compared to pure Cu nanoparticles, attributable to dual-site catalysis where Pt atoms promote CO* adsorption while adjacent Cu sites enable hydrogenation [8].
Table 1: Structural and Catalytic Properties of Galvanic Replacement-Derived CuPt Systems
Material | Pt Loading (wt.%) | Coordination Environment | Key Catalytic Performance | Stability |
---|---|---|---|---|
Pd₁Cu SAA | 0.9 | Pd-Cu (2.60 Å, CN=7.5) | 25% CH₄ FE, 33% C₂H₄ FE | >10h electrolysis |
Pt₁Cu SAA | 1.2 | Pt-Cu (2.58 Å, CN=7.3) | 21% CH₄ FE, 30% C₂H₄ FE | >10h electrolysis |
PdCu BA | 0.8 | Pd-Pd (2.74 Å, CN=7.6) | <5% CH₄ FE, 10% C₂H₄ FE | Phase segregation |
Cu nanowire (NW) templates enable precise construction of hollow bimetallic nanostructures. The synthesis involves three stages: (1) Hydrothermal growth of Cu NWs (50-100 nm diameter), (2) Controlled galvanic replacement with K₂PtCl₆ in OAm/ODE solvents, and (3) Acetic acid etching to create porous nanotube architectures. Compositional tuning (Pt₁Cu₂, Pt₁Cu₁, Pt₅Cu₂, Pt₃Cu₁) is achieved by modulating Pt:Cu precursor ratios [3] [4].
Structural analysis reveals:
These structural features directly enhance electrocatalytic functionality. Pt₅Cu₂ nanotubes achieve exceptional hydrogen evolution reaction (HER) performance across pH conditions:
The performance hierarchy (Pt₅Cu₂ > Pt₃Cu₁ > Pt₁Cu₁ > Pt₁Cu₂) correlates with d-band center modulation where optimal Pt 5d electron filling facilitates H* adsorption/desorption [3].
Table 2: HER Performance of PtCu Nanotubes Across pH Conditions
Composition | Overpotential @ 10mA cm⁻² (mV) | Tafel Slope (mV dec⁻¹) | Exchange Current Density (mA cm⁻²) |
---|---|---|---|
Acidic (0.5M H₂SO₄) | |||
Pt₅Cu₂ NTs | 32 ± 2 | 27 | 0.98 |
Pt₃Cu₁ NTs | 45 ± 3 | 51 | 0.75 |
Commercial Pt/C | 36 ± 2 | 30 | 0.95 |
Alkaline (1M KOH) | |||
Pt₅Cu₂ NTs | 34 ± 2 | 35 | 0.85 |
Pt₃Cu₁ NTs | 41 ± 3 | 40 | 0.68 |
The polyol-formaldehyde approach enables single-pot synthesis of carbon-supported PtCu catalysts. This method combines formaldehyde reduction with ethylene glycol stabilization to achieve uniform bimetallic deposition on carbon black (CB). Two variants demonstrate distinct structural outcomes:
Characterization reveals:
Notably, Cu presence enhances Pt reduction efficiency, increasing Pt content by 30% versus monometallic counterparts. The CB/CuPt-2 composite exhibits exceptional HER activity with 56.87 mV dec⁻¹ Tafel slope in acidic media, outperforming commercial Pt/C (70.1 mV dec⁻¹) despite 40% lower Pt loading. This enhancement stems from strain-induced electronic effects where compressive strain from Cu atoms downshifts the Pt d-band center, optimizing hydrogen adsorption energy [5].
Ligand engineering enables precise control of Cu electronic states in molecular PtCu systems. Six phenyl-1H-1,2,3-triazole (PhTA) derivatives with tunable HOMO energies (-5.82 to -5.19 eV) coordinate with Pt-Cu dimers, creating stable coordination polymers. XAS and UV-Vis spectroscopy confirm ligand-to-metal charge transfer magnitude correlates with ligand HOMO energy: electron-donating substituents increase electron density at Cu sites by 0.3e per ligand unit [4] [7].
Key structural features:
CO-DRIFTS analysis reveals CO binding strength increases linearly with ligand HOMO energy (R²=0.94). This enables unprecedented tuning of C-C coupling efficiency (ηC-C) from 0.26 to 0.86 in CO₂ electroreduction. The optimal L2-Cu system (HOMO = -5.42 eV) achieves 51% ethylene selectivity at -0.95 V vs RHE due to modulated CO adsorption that balances surface coverage and dimerization kinetics [4].
Phase segregation remains a fundamental challenge in bimetallic synthesis. Two advanced strategies address this:
Hydrogen Reduction Treatment: Post-synthetic H₂ processing of PtCu/TiO₂ creates Ptᵟ⁺-Ov-Ti³⁺ and Cuᵟ⁺-Ov-Ti³⁺ interfaces that stabilize alloyed structures. HAADF-STEM shows:
Galvanic Replacement Optimization: Controlling Cu template crystallinity prevents anisotropic replacement. Polyhedral Cu nanoparticles yield more homogeneous Pt deposition than spherical counterparts due to facet-selective replacement kinetics:
These approaches enable 200-hour operational stability in photocatalytic CO₂ reduction, with PtCu/Ti-H₂ maintaining 85% initial CH₄ production rate versus 40% loss in untreated counterparts. The preserved activity directly correlates with suppressed copper segregation as quantified by in situ XAFS [7].
Table 3: Phase Stability Comparison of PtCu Alloy Systems
Synthetic Approach | Initial Composition (Pt:Cu) | Segregation Onset Temperature (°C) | Compositional Drift After 50h Use |
---|---|---|---|
Conventional Coprecipitation | 1:1 | 220 | Pt₈₀Cu₂₀ (surface) |
Galvanic Replacement (EG) | 1:1 | 320 | Pt₅₂Cu₄₈ (surface) |
H₂-Treated PtCu/TiO₂ | 1:1 | 420 | Pt₄₉Cu₅₁ (surface) |
Comprehensive Compound List
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